![molecular formula C22H20ClFN2O3 B3009633 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-08-1](/img/structure/B3009633.png)
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, paper describes the synthesis of uracil-annulated heteroazulenes, which are isoelectronic with 5-dezazaflavin. These compounds were synthesized and their structural characteristics were elucidated using X-ray crystal analysis and molecular orbital (MO) calculations. Similarly, paper discusses the alkylation of dipyrimidine derivatives, which results in the formation of dimethyl derivatives. These processes involve the use of different alkylating agents and conditions, which could be relevant for the synthesis of the compound , as it may involve similar alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and MO calculations in paper . These techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule and the electronic properties that can affect its reactivity and interactions with other molecules. Although the exact structure of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is not provided, similar analytical methods would likely be used to determine its structure.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated, particularly in the context of their interactions with nucleophiles. Paper reports that the introduction of nucleophiles to the synthesized heteroazulenes results in regio-isomer formation, which is dependent on the type of nucleophile used. Additionally, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were studied, demonstrating their potential as oxidizing agents. These findings suggest that the compound may also exhibit interesting reactivity with nucleophiles and could potentially function as an oxidizing agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized to some extent. For example, the stability of the cations described in paper is quantified by their pKR+ values, and their electrochemical reduction potentials were measured using cyclic voltammetry. These properties are important for understanding the behavior of the compounds in different environments and could provide insights into the properties of "this compound", such as its stability, reactivity, and potential applications.
科学的研究の応用
Synthesis and Derivatives
- Synthesis Methods : A study by Vydzhak and Panchishyn (2010) details the synthesis of derivatives of this compound, demonstrating a route that provides a wide range of such derivatives. This synthesis is significant for developing new compounds with potentially varied applications (Vydzhak & Panchishyn, 2010).
Applications in Material Science
- Photoluminescent Properties : Lei et al. (2016) researched compounds with similar structures, highlighting their stimulus-responsive fluorescent properties. These properties are crucial for applications in material science, especially in developing new types of sensors or imaging materials (Lei et al., 2016).
- Electron Transport in Solar Cells : In the field of solar energy, Hu et al. (2015) investigated the use of a related n-type conjugated polyelectrolyte for electron transport in polymer solar cells. This study highlights the potential of using such compounds in renewable energy technologies (Hu et al., 2015).
Applications in Organic Electronics
- Light-Emitting Devices : Luo et al. (2015) synthesized derivatives for use in standard-red organic light-emitting devices. Their research underscores the compound's utility in developing advanced display technologies (Luo et al., 2015).
Other Applications
- Antimicrobial Activity : Ghorab et al. (2017) synthesized derivatives and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
特性
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(24)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLFMDDLZHTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


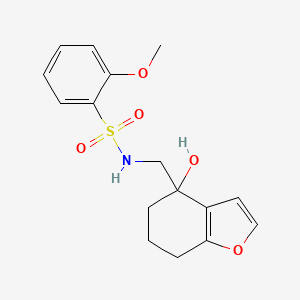
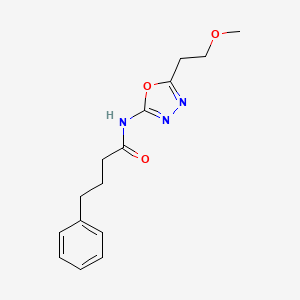
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)
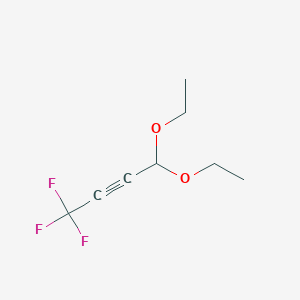


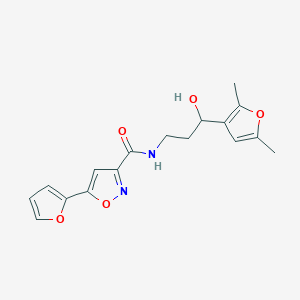
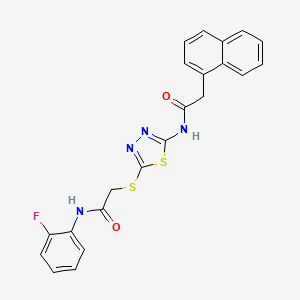
![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

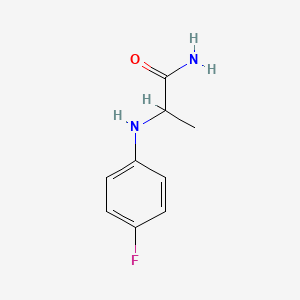
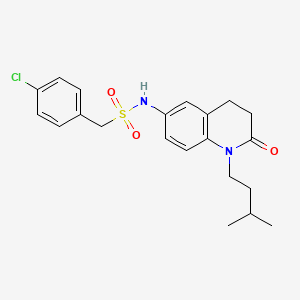
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)